molecular formula C13H14ClNO4 B1521486 Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate CAS No. 1228665-84-6

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate

Cat. No. B1521486
CAS RN: 1228665-84-6
M. Wt: 283.71 g/mol
InChI Key: URKSQFHYXFJOAW-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate (TBCHP) is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure and conformation of compounds similar to tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate have been a subject of research. For example, a study on tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate revealed insights into the conformation of the pyrrolidinone ring and the arrangement of tert-butyl carbonate groups (Mohammat et al., 2008).

Polymer Synthesis

Tert-butyl groups, like those in the queried compound, are often utilized in the synthesis of polymers. A study on polyamides, using tert-butyl groups, demonstrated their solubility and thermal stability, contributing to the development of materials with specific desirable properties (Hsiao et al., 2000).

Electrolytes for Lithium Batteries

Compounds with tert-butyl groups have been investigated for their potential in improving the safety and performance of lithium-ion batteries. For instance, a study examined mixtures containing ionic liquid and organic carbonate, indicating the potential for enhanced thermal stability and electrochemical performance (Kühnel et al., 2011).

Synthesis of Aromatic Polyamides

Similar tert-butyl-based compounds have been used to synthesize aromatic polyamides. These polyamides are noted for their solubility in various organic solvents and their ability to form transparent and tough films, which could be useful in various industrial applications (Yang et al., 1999).

Hydroxyl Group Protection in Synthesis

In chemical synthesis, tert-butyl groups are important for protecting hydroxyl groups. This application is crucial in complex organic synthesis, as it allows for selective reactivity and stability under various conditions (Corey & Venkateswarlu, 1972).

Solvent-Driven Rotamerization

Tert-butyl groups have been studied for their role in solvent-driven rotamerization, showcasing how different solvents can influence the equilibrium and stability of certain molecular structures (Lomas, 2001).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Janus kinase (JAK) activity, which is crucial in cytokine signal transduction pathways . The compound binds to the active site of JAK kinases, preventing their phosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins . This inhibition can modulate immune responses and inflammation.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving cytokines such as IL-6, IL-15, and IL-7 . By inhibiting JAK kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are observed in different cell types, including immune cells and cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with JAK kinases. The compound fits into the ATP-binding pocket of the kinase, blocking ATP access and preventing phosphorylation of tyrosine residues on STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes involved in immune responses and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of JAK-STAT signaling, affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cytokine signaling. It interacts with enzymes such as JAK kinases, modulating their activity and affecting downstream signaling cascades

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely mediated by passive diffusion and active transport mechanisms . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK kinases . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.

properties

IUPAC Name

tert-butyl [4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-13(2,3)19-12(17)18-11-9(14)6-7-15-10(11)5-4-8-16/h6-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKSQFHYXFJOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=CN=C1C#CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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